3-chloro-4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H10ClFN2O3S and its molecular weight is 340.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Potential
Research on derivatives closely related to 3-chloro-4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide has demonstrated significant antimicrobial and anticancer activities. A study by Kumar et al. (2014) synthesized a series of derivatives and evaluated them for in vitro antimicrobial and anticancer activities. The results indicated that certain compounds in this series were highly effective against microbial strains and exhibited notable anticancer activities against cell lines such as HCT116 and RAW 264.7, being more active than the standard drug carboplatin. The study highlights the potential of these derivatives in developing new therapeutic agents against microbial infections and cancer (Kumar et al., 2014).
Chemosensing Applications
Another application area for derivatives of this compound is in chemosensing. Ravichandiran et al. (2020) developed a colorimetric and fluorescence probe based on a similar structure for the selective and sensitive detection of Sn2+ ions in aqueous solutions. The study demonstrated the probe's effectiveness in bioimaging applications, offering a new tool for detecting specific ions in biological and environmental samples (Ravichandiran et al., 2020).
Carbonic Anhydrase Inhibitory Activity
Eldehna et al. (2017) synthesized novel derivatives and investigated their inhibitory activity against carbonic anhydrase isoforms, particularly those associated with tumors (hCA II and IX). Compounds exhibited potent inhibition, with potential implications for treating conditions like glaucoma, epilepsy, obesity, and cancer. This research underscores the versatility of this compound derivatives in developing inhibitors for various isoforms of carbonic anhydrase (Eldehna et al., 2017).
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This property might play a role in the compound’s interaction with its targets.
Biochemical Pathways
Indole derivatives are known to have broad-spectrum biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Indole derivatives have been found to exhibit notable cytotoxicity toward human cancer cell lines , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O3S/c15-11-7-10(2-3-12(11)16)22(20,21)18-9-1-4-13-8(5-9)6-14(19)17-13/h1-5,7,18H,6H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLXLLIWAJSZPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.